molecular formula C9H13NO B1213554 Norpseudoephedrine CAS No. 37577-07-4

Norpseudoephedrine

Cat. No.: B1213554
CAS No.: 37577-07-4
M. Wt: 151.21 g/mol
InChI Key: DLNKOYKMWOXYQA-APPZFPTMSA-N
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Description

Norpseudoephedrine, also known as cathine, is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes. It is naturally found in the shrub Catha edulis, commonly known as khat. This compound acts as a stimulant and has been used as an appetite suppressant. It is structurally similar to ephedrine and pseudoephedrine, with a molecular formula of C9H13NO and a molar mass of 151.209 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norpseudoephedrine can be synthesized through various methods. One efficient biocatalytic strategy involves a two-step cascade reaction. The first step uses an ®-selective thiamine diphosphate-dependent carboligase, followed by an (S)- or ®-selective ω-transaminase, resulting in the formation of this compound with high optical purity . Another method involves the asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine using chiral rhodium complexes .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the khat plant. The plant material is processed to isolate the active alkaloids, which are then purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Norpseudoephedrine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in substituted phenethylamines.

Scientific Research Applications

Norpseudoephedrine has several scientific research applications:

Mechanism of Action

Norpseudoephedrine exerts its effects by acting as a norepinephrine and dopamine releasing agent. It stimulates α1-adrenergic receptors, leading to increased release of norepinephrine and dopamine in the brain. This results in enhanced alertness, reduced appetite, and increased energy levels. The compound also modulates neuronal activity in the nucleus accumbens shell, a brain region associated with reward and motivation .

Comparison with Similar Compounds

Uniqueness: Norpseudoephedrine is unique due to its specific stereochemistry, which influences its pharmacological effects. It has a lower potency compared to cathinone but is still effective as an appetite suppressant and stimulant. Its natural occurrence in khat and its specific interaction with dopamine and norepinephrine receptors also distinguish it from other similar compounds .

Properties

IUPAC Name

(1R,2R)-2-amino-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNKOYKMWOXYQA-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045718
Record name (-)-Norpseudoephedrine
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Molecular Weight

151.21 g/mol
Source PubChem
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Solubility

Freely soluble in water and alcohol
Record name PHENYLPROPANOLAMINE
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Mechanism of Action

The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/, Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine.
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Color/Form

White, crystalline powder

CAS No.

37577-07-4, 14838-15-4
Record name (-)-Norpseudoephedrine
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Record name Norpseudoephedrine, (-)-
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel-
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)-
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Record name (-)-Norpseudoephedrine
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Record name (R*,S*)-(±)-α-(1-aminoethyl)benzyl alcohol
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Record name α-[(1R)-1-Aminoethyl]-(αR)-benzenemethanol
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Record name NORPSEUDOEPHEDRINE, (-)-
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Melting Point

101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/
Record name PHENYLPROPANOLAMINE
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Synthesis routes and methods I

Procedure details

In the practice of this invention, the 2-nitro-1-phenyl-1-propanol is dissolved in a lower alkyl alcohol, preferably isopropyl alcohol. The mixture is placed in a vessel suitable for high pressure reactions and equipped with agitation means, e.g. a rocking bomb or a stirred bomb. Acetic acid is added to the solution to produce the acetate salt of 2-amino-1-phenyl-1-propanol during the reduction reaction.
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Synthesis routes and methods II

Procedure details

Phenylpropanolamine hydrochloride was dissolved in the water and to this solution there was added, rapidly with stirring, 20 gm of sodium hydroxide dissolved in 100 ml of water. The mixture was allowed to stand at 10° C. overnight. Crystals of the free base were filtered, washed with water and dried in vacuum over calcium chloride. This process yielded 59 gm of free base phenylpropanolamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norpseudoephedrine
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Reactant of Route 5
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Reactant of Route 6
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